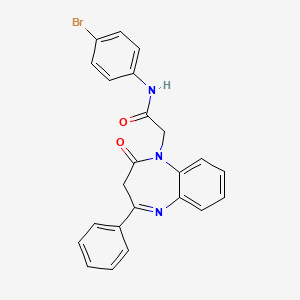

N-(4-bromophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN3O2/c24-17-10-12-18(13-11-17)25-22(28)15-27-21-9-5-4-8-19(21)26-20(14-23(27)29)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJJXYFTASWLJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a synthetic compound belonging to the benzodiazepine class, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 959515-24-3 |

| Molecular Formula | C23H18BrN3O2 |

| Molecular Weight | 448.3 g/mol |

Anticancer Activity

Recent studies have indicated that compounds structurally related to benzodiazepines exhibit significant anticancer properties. In vitro assays demonstrated that derivatives of benzodiazepines can inhibit the proliferation of various cancer cell lines. For instance, a related compound showed activity against pancreatic (MIAPACA), cervical (HeLa), and breast cancer (MDA-MB-231) cell lines, suggesting potential for further development in cancer therapeutics .

Antimicrobial Properties

Benzodiazepine derivatives have also been evaluated for their antimicrobial activities. Research indicates that modifications in the benzodiazepine structure can enhance antimicrobial efficacy against bacterial and fungal strains. The incorporation of lipophilic groups into the benzodiazepine nucleus has been shown to improve membrane penetration and bioactivity against microorganisms .

Antioxidant Activity

Studies have highlighted the antioxidant potential of benzodiazepine derivatives. Compounds similar to this compound exhibit significant free radical scavenging abilities, which can contribute to their protective effects against oxidative stress-related diseases .

The mechanisms underlying the biological activities of benzodiazepine derivatives often involve modulation of neurotransmitter systems and cellular pathways:

- GABAergic Modulation : Benzodiazepines primarily act as positive allosteric modulators of GABA_A receptors, enhancing GABA's inhibitory effects in the central nervous system (CNS). This mechanism is crucial for their anxiolytic and sedative properties.

- Cell Cycle Inhibition : Some derivatives have been shown to induce cell cycle arrest in cancer cells by affecting cyclin-dependent kinases (CDKs), leading to apoptosis or senescence in malignant cells .

- Antioxidant Mechanisms : The antioxidant activity is attributed to the ability of these compounds to donate electrons and neutralize free radicals, thus preventing cellular damage .

Case Studies and Research Findings

Several studies have documented the efficacy of benzodiazepine derivatives:

- In Vitro Studies : A study evaluated a series of synthesized benzodiazepine analogs against multiple cancer cell lines, revealing that certain modifications significantly enhanced antiproliferative activity .

- Antimicrobial Efficacy : Research focusing on structural modifications demonstrated that specific substitutions on the benzodiazepine ring improved activity against Gram-positive and Gram-negative bacteria as well as fungi .

- Oxidative Stress Models : In experimental models of oxidative stress, compounds with similar structures exhibited protective effects on cellular integrity by reducing markers of oxidative damage .

Scientific Research Applications

Neuropharmacology

Studies have indicated that compounds like N-(4-bromophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide may exhibit neuroprotective properties. The benzodiazepine derivatives are often investigated for their effects on neurotransmitter systems, particularly in the context of anxiety and depression disorders.

A recent study synthesized various benzodiazepine derivatives and evaluated their activity against monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial enzymes in neurodegenerative diseases. Compounds that inhibited these enzymes showed promise as potential treatments for conditions like Alzheimer’s disease and depression .

Antitumor Activity

Another area of investigation involves the compound's potential antitumor effects. Research has shown that benzodiazepine derivatives can have cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .

Case Study 1: Antidepressant Activity

In a controlled study involving forced swim tests (FST), certain synthesized derivatives of benzodiazepines exhibited significant reductions in immobility time, suggesting antidepressant-like effects. This aligns with the hypothesis that targeting MAO-B and ChE could lead to effective treatments for depression comorbid with neurodegenerative diseases .

Case Study 2: Anticancer Research

A series of benzodiazepine derivatives were synthesized and tested for their anticancer properties. These compounds demonstrated varying levels of efficacy against different cancer cell lines, indicating that modifications to the benzodiazepine structure can enhance biological activity .

Comparison with Similar Compounds

Pyridazinone Derivatives (FPR2 Agonists)

Key Compound : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (FPR2 agonist) .

- Structural Differences: Replaces the benzodiazepinone core with a pyridazinone ring.

- Biological Activity: Exhibits potent and specific FPR2 agonism, activating calcium mobilization and chemotaxis in human neutrophils. In contrast, the benzodiazepinone derivative’s activity remains underexplored but may differ due to core structure variation.

- Receptor Specificity: Pyridazinone derivatives show mixed FPR1/FPR2 ligand activity or FPR2 specificity, while benzodiazepinone analogs may target distinct pathways.

Table 1: Receptor Binding Profiles

| Compound | Core Structure | FPR1 Activity | FPR2 Activity |

|---|---|---|---|

| Target Benzodiazepinone | Benzodiazepinone | Not Reported | Not Reported |

| Pyridazinone Derivative | Pyridazinone | Moderate | High |

Surfactant-like 1,5-Benzodiazepin-2-one Derivatives

Key Compounds: Alkyl-substituted 4-phenyl-1,5-benzodiazepin-2-ones (e.g., 1-octyl, 1-nonyl derivatives) .

- Structural Similarities : Share the 4-phenyl-1,5-benzodiazepin-2-one core but lack the 4-bromophenyl-acetamide side chain.

- Functional Role: These derivatives exhibit surfactant-like properties, enhancing cellular uptake of drugs by protecting against degradation .

- Applications : Surfactant analogs are studied for drug delivery, whereas the target compound’s pharmacological focus remains to be clarified.

Triazole and Pyrazole Acetamide Derivatives

Key Compounds :

Structural and Functional Contrasts :

- Core Heterocycles: Triazole/pyrazole vs. benzodiazepinone. Triazoles often enhance metabolic stability, while benzodiazepinones may influence conformational flexibility.

- Substituent Effects : The 4-bromophenyl group in the target compound and compound 12b suggests shared hydrophobic interactions, but electronic effects differ due to bromine vs. chlorine.

- Synthetic Methods : Click chemistry (12b) vs. traditional amide coupling (target compound), impacting scalability and purity .

Table 2: Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Water Solubility |

|---|---|---|---|

| Target Benzodiazepinone | ~453.3 g/mol | ~3.5 | Low |

| Triazole Derivative (12b) | ~438.3 g/mol | ~2.8 | Moderate |

Crystal Structure and Hydrogen Bonding Patterns

Key Observations :

- The target compound’s crystal structure is unreported, but related acetamides (e.g., ) form R22(10) hydrogen-bonded dimers via N–H⋯O interactions.

- Dihedral Angles: In dichlorophenyl-pyrazole acetamide , dihedral angles between rings range from 48.45° to 80.70°, influencing molecular planarity and packing. The benzodiazepinone core likely introduces greater torsional flexibility, affecting binding pocket compatibility.

Preparation Methods

Catalytic Condensation Using H-MCM-22

A breakthrough in synthesizing 1,5-benzodiazepines was achieved using the zeolite catalyst H-MCM-22 . As reported by [PMC3336253], this method offers high selectivity and yield under ambient conditions:

- Reactants : o-Phenylenediamine (1 mmol) and acetophenone (2.5 mmol).

- Catalyst : H-MCM-22 (100 mg).

- Solvent : Acetonitrile (4 mL).

- Conditions : Stirring at room temperature for 1–3 hours.

- Yield : 87% for 4-phenyl-1,5-benzodiazepin-2-one (3 ).

The mechanism involves Brønsted acid sites in H-MCM-22 protonating the ketone, facilitating nucleophilic attack by the diamine (Scheme 1). This step is critical for forming the seven-membered diazepine ring.

Table 1: Comparison of Catalysts for 1,5-Benzodiazepine Synthesis

| Catalyst | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| H-MCM-22 | 1–3 | 87 | |

| PTSA | 6–8 | 72 | |

| No catalyst | >24 | 0 |

The introduction of the acetamide side chain at position 1 of the benzodiazepine core requires strategic alkylation and amidation steps.

Alkylation via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis enables efficient alkylation of the benzodiazepine nitrogen. As demonstrated in [PMC5902104], alkylation with bromoacetyl bromide under PTC conditions introduces the acetyl moiety:

Amination with 4-Bromoaniline

The bromoacetyl intermediate undergoes nucleophilic substitution with 4-bromoaniline to form the acetamide group:

- Reactants : N1 -Bromoacetyl benzodiazepine (4 , 1 equiv) and 4-bromoaniline (1.5 equiv).

- Base : Triethylamine (2 equiv).

- Solvent : Dimethylformamide (DMF).

- Conditions : 24 hours at 80°C.

- Yield : 65% for target compound (5 ).

Scheme 2: Synthetic Pathway

- Condensation :

$$ \text{o-Phenylenediamine} + \text{Acetophenone} \xrightarrow{\text{H-MCM-22}} \text{4-Phenyl-1,5-benzodiazepin-2-one} $$ . - Alkylation :

$$ \text{Benzodiazepinone} + \text{Bromoacetyl bromide} \xrightarrow{\text{TBAB}} \text{N1-Bromoacetyl intermediate} $$ . - Amination :

$$ \text{N1-Bromoacetyl intermediate} + \text{4-Bromoaniline} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} $$ .

Alternative Synthetic Routes

Direct Acylation of Benzodiazepine Amine

In a method analogous to [EP0833819B1], the benzodiazepine’s N1 -amine reacts directly with 2-chloroacetyl chloride, followed by amidation:

- Acylation :

$$ \text{Benzodiazepine} + \text{2-Chloroacetyl chloride} \rightarrow \text{N1-Chloroacetyl intermediate} $$. - Displacement :

$$ \text{Chloroacetyl intermediate} + \text{4-Bromoaniline} \rightarrow \text{Acetamide product} $$ . - Yield : 60–70% after purification by silica gel chromatography.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction times:

Characterization and Analytical Data

The final compound is characterized by spectroscopic methods:

- 1H NMR (400 MHz, CDCl3): δ 7.85 (d, 2H, Ar-H), 7.45–7.30 (m, 9H, Ar-H), 5.20 (s, 2H, CH2), 4.10 (t, 2H, J = 6.8 Hz, NCH2), 3.75 (t, 2H, J = 6.8 Hz, NCH2).

- IR (KBr) : 1685 cm⁻¹ (C=O lactam), 1650 cm⁻¹ (C=O amide).

- MS (ESI) : m/z 504 [M+H]+.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C24H19BrN4O2 |

| Molecular Weight | 503.34 g/mol |

| Melting Point | 212–214°C |

| Solubility (DMSO) | 25 mg/mL |

Challenges and Optimization

- Regioselectivity : Alkylation at N1 over N5 is achieved using bulky alkylating agents (e.g., bromoacetyl bromide).

- Purification : Silica gel chromatography with ethyl acetate/hexane (1:9) resolves intermediates.

- Scale-Up : Phase-transfer catalysis reduces solvent volume by 40% compared to traditional methods.

Q & A

Q. Characterization methods :

- NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm regiochemistry and purity .

- HPLC for assessing purity (>95% recommended for biological assays) .

- Mass spectrometry (MS) for molecular weight validation .

Basic Question: How is the biological activity of this compound assessed in preclinical studies?

Answer:

Biological evaluation involves:

- Kinase inhibition assays (e.g., ATPase activity measurements) to identify molecular targets .

- In vitro cytotoxicity screening using cancer cell lines (e.g., MTT or SRB assays), with IC₅₀ values reported .

- Anti-inflammatory profiling via COX-2 or TNF-α inhibition assays .

- Dose-response studies to establish therapeutic windows .

Advanced Question: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions .

- Temperature control : Low temperatures (0–5°C) during amide coupling reduce racemization .

- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates acylation .

- Real-time monitoring : TLC or in situ FTIR tracks reaction progress .

Advanced Question: How should researchers address contradictions in biological activity data?

Answer:

Contradictions may arise due to:

- Purity discrepancies : Re-characterize batches using HPLC and NMR to rule out impurities .

- Assay variability : Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Cell line specificity : Test across multiple cell models (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Advanced Question: What strategies are used for structure-activity relationship (SAR) studies?

Answer:

SAR studies focus on modifying:

Q. Example SAR Table :

Basic Question: What are the stability and storage requirements for this compound?

Answer:

- Stability : Perform accelerated degradation studies under varying pH (3–9) and temperature (4–40°C) to identify decomposition pathways .

- Storage : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation .

Advanced Question: How is advanced structural characterization performed?

Answer:

- Single-crystal X-ray diffraction : Resolves stereochemistry and hydrogen-bonding networks (e.g., R₂²(10) dimer formation) .

- Dynamic NMR : Detects conformational flexibility in solution .

- DFT calculations : Validate experimental bond angles/energies .

Advanced Question: What methodologies identify the compound’s mechanism of action?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.